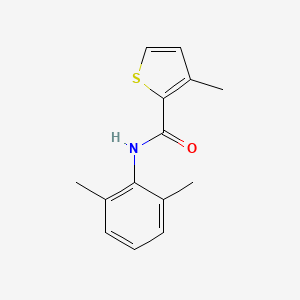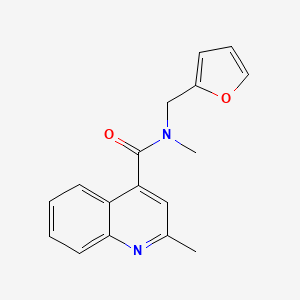
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide, also known as DMFQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMFQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in regulating inflammation and cancer cell survival. Additionally, this compound can suppress the activation of MAPKs, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been reported to exhibit several biochemical and physiological effects. For instance, this compound can inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. Moreover, this compound can reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins and are involved in various pathological conditions such as cancer metastasis and tissue remodeling.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, this compound exhibits potent pharmacological activities at relatively low concentrations, which makes it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. For instance, it has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, this compound has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity profiles.
Future Directions
There are several future directions for the research on N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound and its downstream targets. Secondly, more in vivo studies are needed to evaluate the pharmacokinetics and toxicity profiles of this compound. Thirdly, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Fourthly, this compound can be tested in combination with other drugs to enhance its efficacy and reduce its toxicity. Lastly, this compound can be evaluated for its potential applications in other disease models such as neurodegenerative disorders and infectious diseases.
Synthesis Methods
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide can be synthesized by reacting 2-furanmethanol with 2,4-dimethylquinoline-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid group and the hydroxyl group of 2-furanmethanol. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antitumor properties. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-10-15(14-7-3-4-8-16(14)18-12)17(20)19(2)11-13-6-5-9-21-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJDSNWAWXUZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

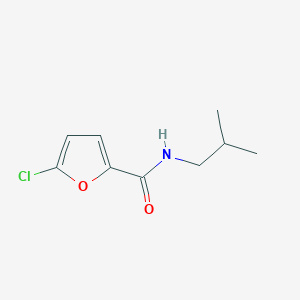
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
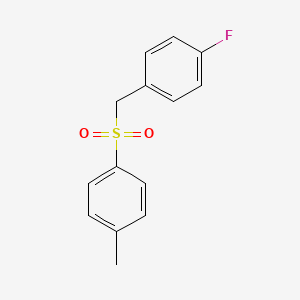

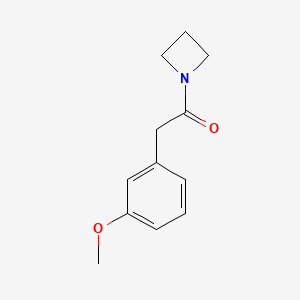

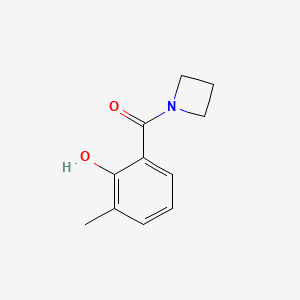

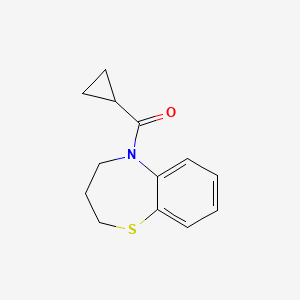
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
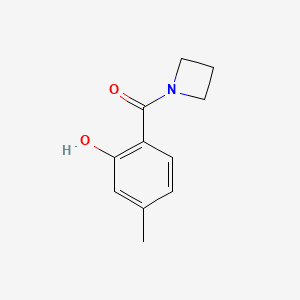
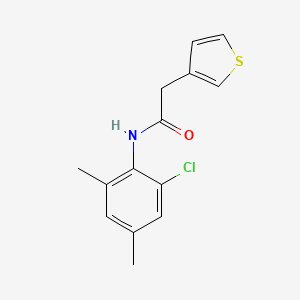
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
